molecular formula C10H16N2O8S B15292981 DL-Kynurenine sulfate (salt) monohydrate

DL-Kynurenine sulfate (salt) monohydrate

Cat. No.: B15292981
M. Wt: 324.31 g/mol
InChI Key: SHULPFGDFMGUFP-UHFFFAOYSA-N
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Description

DL-Kynurenine sulfate (salt) monohydrate is a crystalline compound with the chemical formula C10H14N2O7S. It is a metabolite of the essential amino acid tryptophan and is involved in the tryptophan-kynurenine pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Kynurenine sulfate (salt) monohydrate can be synthesized through the reaction of DL-Kynurenine with sulfuric acid. The reaction typically involves dissolving DL-Kynurenine in water and then adding sulfuric acid to form the sulfate salt. The mixture is then crystallized to obtain the monohydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Kynurenine sulfate (salt) monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Kynurenine sulfate (salt) monohydrate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in the tryptophan-kynurenine pathway and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, pain syndromes, and autoimmune disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

DL-Kynurenine sulfate (salt) monohydrate exerts its effects through the tryptophan-kynurenine pathway. It is metabolized to form kynurenic acid, which acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This antagonistic action helps regulate neuronal excitability and immune responses. The compound also influences the production of free radicals and has neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

    L-Kynurenine: A stereoisomer of DL-Kynurenine.

    Kynurenic acid: An end-product of the kynurenine pathway.

    Hydroxykynurenine: A reduced form of kynurenine.

Uniqueness

DL-Kynurenine sulfate (salt) monohydrate is unique due to its specific sulfate salt form and monohydrate structure, which influence its solubility and stability. This compound’s ability to act as a precursor to various biologically active molecules makes it valuable in research and industrial applications .

Properties

Molecular Formula

C10H16N2O8S

Molecular Weight

324.31 g/mol

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate

InChI

InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2

InChI Key

SHULPFGDFMGUFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O

Origin of Product

United States

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